molecular formula C21H25ClN2O4S B11342550 1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11342550
M. Wt: 437.0 g/mol
InChI Key: HUHGLEBJEIVSRH-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and a chlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 2-methoxy-5-methylphenylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • **1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • **1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-15-3-8-20(28-2)19(13-15)23-21(25)17-9-11-24(12-10-17)29(26,27)14-16-4-6-18(22)7-5-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

HUHGLEBJEIVSRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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